N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound features a chloro-fluoro aromatic ring and a tetradeca-tricyclic structure, which may contribute to its biological activity.
This compound belongs to the class of amides, specifically propanamides, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). Its systematic name reflects its intricate structure, indicating the presence of multiple functional groups and heterocycles.
The synthesis of N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide typically involves multi-step organic reactions. The general synthetic pathway may include:
Specific reagents and conditions (e.g., temperature, solvent) would be critical for each reaction step to ensure high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification.
The molecular formula of N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide is C17H15ClFN3O5S. The structure includes:
The exact mass of the compound is approximately 427.040498 g/mol . Spectroscopic methods such as NMR and mass spectrometry are typically used to confirm the structure.
The compound may undergo various chemical reactions typical for amides and heterocyclic compounds:
Reactions are generally performed under controlled conditions to avoid side reactions that could lead to degradation or unwanted by-products.
Further research is necessary to elucidate the exact biological targets and pathways affected by this compound.
Key physical properties include:
Relevant chemical properties include:
N-(3-chloro-4-fluorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-5-yl}propanamide may have potential applications in:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: